1,2-Oxazol-2(5H)-ol
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Overview
Description
1,2-Oxazol-2(5H)-ol is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively . This compound is part of the oxazole family, which has gained significant attention due to its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazol-2(5H)-ol typically involves cyclization reactions. One common method is the cycloaddition of alkyl trifluorodiazoethane with nitrosoarenes and alkynes under mild conditions with CuI as a catalyst in the presence of diisopropylamine . This reaction can yield trifluoromethylated isoxazolines in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the cycloaddition reaction mentioned above suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazol-2(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: Substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which have significant biological and medicinal applications .
Scientific Research Applications
1,2-Oxazol-2(5H)-ol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Oxazol-2(5H)-ol involves its interaction with various molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes like tyrosine kinases and cyclooxygenases, leading to their therapeutic effects . The compound’s structure allows it to interact with specific biological targets, modulating their activity and resulting in desired biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: Another oxazole derivative with similar biological activities.
Isoxazole: A related compound with a different arrangement of the oxygen and nitrogen atoms in the ring.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness
1,2-Oxazol-2(5H)-ol is unique due to its specific ring structure and the position of the oxygen and nitrogen atoms, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
820221-56-5 |
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Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-hydroxy-5H-1,2-oxazole |
InChI |
InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h1-2,5H,3H2 |
InChI Key |
AAQRQCOJGSBPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(O1)O |
Origin of Product |
United States |
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